molecular formula C8H12N2O2S B7530282 N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide

N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide

Cat. No. B7530282
M. Wt: 200.26 g/mol
InChI Key: PJKHYOMFRVYVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide, commonly known as MOSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MOSP is a small molecule that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. MOSP has a unique chemical structure that makes it an interesting target for synthesis and research.

Mechanism of Action

The mechanism of action of MOSP is not fully understood, but it is believed to interact with specific biomolecules in cells, leading to changes in cellular processes. MOSP has been shown to inhibit the activity of certain enzymes and proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
MOSP has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In some studies, MOSP has been shown to induce apoptosis, or programmed cell death, in cancer cells. MOSP has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines. Additionally, MOSP has been shown to have antimicrobial activity against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using MOSP in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. MOSP is also stable under various conditions, making it suitable for use in a variety of assays and experiments. However, one limitation of using MOSP is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on MOSP. One area of interest is the development of MOSP-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of MOSP as a diagnostic tool for detecting specific biomolecules in biological samples. Additionally, further research is needed to fully understand the mechanism of action of MOSP and its effects on cellular processes.

Synthesis Methods

MOSP can be synthesized using a variety of methods, including the reaction of 3-methyl-5-amino-1,2-oxazole with 2-methylthio-1-propanol in the presence of a suitable catalyst. The reaction yields MOSP as a white solid, which can be purified using standard methods such as recrystallization or chromatography.

Scientific Research Applications

MOSP has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. MOSP has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. MOSP has also been investigated for its potential as a diagnostic tool for detecting specific biomolecules in biological samples.

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-4-7(12-10-5)9-8(11)6(2)13-3/h4,6H,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKHYOMFRVYVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C(C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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